tert-Butyl ((6-bromonaphthalen-2-yl)methyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(6-bromonaphthalen-2-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2/c1-16(2,3)20-15(19)18-10-11-4-5-13-9-14(17)7-6-12(13)8-11/h4-9H,10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVVVHMSPZRJNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 6-Bromo-2-naphthaldehyde
Bromination of 2-(Aminomethyl)naphthalene
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React 2-(aminomethyl)naphthalene with N-bromosuccinimide (NBS, 1.1 equiv) in CCl under UV light.
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Stir for 6 hours at 25°C.
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Isolate via filtration and recrystallize from ethanol.
Yield : 68%.
Boc Protection of 6-Bromo-2-(aminomethyl)naphthalene
Standard Boc Anhydride Protocol
Procedure :
Nanoporous Titania-Catalyzed Boc Protection
Procedure :
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Mix 6-bromo-2-(aminomethyl)naphthalene (1.0 equiv), BocO (1.1 equiv), and sulfonic acid-functionalized TiO (10 mg/mmol) under solvent-free conditions.
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Stir at 25°C for 35 minutes.
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Filter the catalyst and purify the residue via recrystallization.
Yield : 89%.
Comparative Analysis of Methods
Key Challenges and Optimizations
-
Regioselectivity in Bromination : Direct bromination of 2-methylnaphthalene requires precise control to avoid polybromination.
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Stability of 6-Bromo-2-naphthaldehyde : This intermediate is moisture-sensitive; reactions should be conducted under anhydrous conditions.
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Catalyst Recovery : TiO-based catalysts can be reused ≥5 times without significant loss in activity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl ((6-bromonaphthalen-2-yl)methyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The naphthalene ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted naphthalenes.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the naphthalene ring.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C16H18BrNO2
- CAS Number : 2386148-13-4
- Molecular Weight : 336.24 g/mol
The presence of the bromonaphthalene moiety contributes to its biological activity, making it a focus for research on inhibitors and therapeutic agents.
Scientific Research Applications
-
Enzyme Inhibition Studies
- tert-Butyl ((6-bromonaphthalen-2-yl)methyl)carbamate has been investigated for its potential as an inhibitor of various enzymes. For instance, it shows promise as an inhibitor of acetyl-CoA carboxylase (ACC), which is crucial in fatty acid metabolism and represents a target for obesity and diabetes treatment .
- Cancer Research
- Biological Evaluation
Table 1: Summary of Experimental Findings
Table 2: Synthesis Conditions
| Reaction Step | Conditions | Yield (%) |
|---|---|---|
| Bromination | Room temperature, specific reagents | Variable |
| Carbamate Formation | Methanol, HCl catalyst | 66% |
Mechanism of Action
The mechanism of action of tert-Butyl ((6-bromonaphthalen-2-yl)methyl)carbamate involves its interaction with various molecular targets. The bromine atom and the carbamate group can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular processes and pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in aromatic cores, substituent positions, and functional groups. Below is a detailed comparison:
tert-Butyl (6-Bromoquinolin-2-yl)carbamate
- Structure: Replaces the naphthalene core with a quinoline system, introducing a nitrogen atom in the aromatic ring.
- Molecular Formula: C₁₄H₁₅BrN₂O₂ (vs. C₁₅H₁₆BrNO₂ for the target compound).
- Applications: Exhibits enhanced electronic properties due to the quinoline moiety, making it suitable for optoelectronic materials .
- Key Difference: The nitrogen atom in quinoline alters solubility and reactivity in metal-catalyzed reactions compared to the naphthalene system .
tert-Butyl (2-Bromo-5-methoxyphenyl)carbamate
- Structure : Features a phenyl ring with bromine and methoxy substituents.
- Molecular Weight : ~286.1 g/mol (vs. ~346.2 g/mol for the target compound).
- Reactivity : The methoxy group increases electron density, reducing electrophilic substitution rates compared to the naphthalene derivative .
- Applications : Primarily used in agrochemical synthesis due to its simpler aromatic system .
tert-Butyl ((6-Ethoxy-2-methylpyridin-3-yl)methyl)carbamate
- Structure : Pyridine-based analog with ethoxy and methyl substituents.
- Solubility : Higher water solubility compared to naphthalene derivatives due to the pyridine ring .
- Reactivity : The pyridine nitrogen facilitates coordination with transition metals, enhancing utility in catalysis .
tert-Butyl (4-Bromo-3-methoxybenzyl)carbamate
- Structure : Benzyl carbamate with bromine and methoxy groups.
- Synthetic Utility : Used in peptide mimetics and PROTACs (proteolysis-targeting chimeras) due to its flexible benzyl group .
- Comparison : The absence of a fused aromatic system (naphthalene) reduces steric hindrance, enabling easier functionalization .
Tabulated Comparison of Key Properties
Research Findings and Functional Insights
- Reactivity in Cross-Coupling : The 6-bromo substituent in the naphthalene derivative enables efficient Suzuki-Miyaura couplings, as demonstrated in the synthesis of biaryl systems for kinase inhibitors . In contrast, brominated pyridine analogs (e.g., tert-Butyl (6-bromopyridin-3-yl)carbamate) show slower coupling rates due to electron-deficient aromatic rings .
- Protective Group Stability : The Boc group in the target compound is stable under basic conditions but cleaved by trifluoroacetic acid (TFA), similar to other tert-butyl carbamates .
- Solubility and Crystallinity: Naphthalene derivatives generally exhibit lower solubility in polar solvents compared to pyridine or quinoline analogs, impacting their crystallization behavior .
Biological Activity
tert-Butyl ((6-bromonaphthalen-2-yl)methyl)carbamate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in scientific research, supported by data tables and case studies.
Structure and Composition
- Molecular Formula : C14H16BrN O2
- Molecular Weight : 305.19 g/mol
- IUPAC Name : tert-butyl (6-bromonaphthalen-2-yl)methylcarbamate
Biological Activity Overview
The compound is primarily studied for its interaction with biological systems, particularly in the context of enzyme inhibition and potential therapeutic applications.
The mechanism of action involves the formation of covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition or modulation of enzyme activity. The biphenyl structure allows for interactions with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Inhibition Studies
Recent studies have shown that this compound exhibits significant inhibitory activity against various enzymes. The following table summarizes key findings from recent research:
| Enzyme | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| MDH1 | 1.5 | Moderate inhibition | |
| MDH2 | 1.6 | Moderate inhibition | |
| Other Enzymes | Variable | Specificity varies |
Lung Cancer Research
A notable study investigated the compound's effect on lung cancer cell lines. The results indicated that it significantly inhibited mitochondrial respiration, leading to reduced ATP production in A549 lung cancer cells. This suggests a potential application in cancer treatment by targeting energy metabolism pathways .
Enzyme Interaction Studies
Further studies have explored how this compound interacts with specific enzymes involved in metabolic pathways. These interactions were characterized using kinetic assays, demonstrating that the compound effectively competes with natural substrates .
Applications in Scientific Research
The compound serves as a valuable tool in various fields:
Q & A
Basic: What are the standard synthetic routes for tert-Butyl ((6-bromonaphthalen-2-yl)methyl)carbamate?
Methodological Answer:
The compound is typically synthesized via multi-step protocols involving:
- Boc Protection : Introduction of the tert-butyl carbamate (Boc) group to the amine functionality of (6-bromonaphthalen-2-yl)methylamine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ in THF) .
- Cross-Coupling Reactions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce bromo or other functional groups. For example, tert-butyl carbamate intermediates are often used in Buchwald-Hartwig aminations or Ullmann couplings for aryl halide functionalization .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) to isolate the product .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) if handling powders to avoid inhalation .
- Ventilation : Work in a fume hood to mitigate exposure to volatile byproducts (e.g., brominated compounds) .
- Storage : Store in airtight containers at 2–8°C, away from strong acids/bases or oxidizing agents to prevent decomposition .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose of as hazardous waste .
Basic: How is the compound purified post-synthesis?
Methodological Answer:
- Chromatography : Use flash column chromatography (silica gel, 60–120 mesh) with a gradient of hexane:ethyl acetate (7:3 to 1:1) to separate impurities. Monitor fractions via TLC (Rf ~0.4 in 1:1 hexane:EtOAc) .
- Recrystallization : Dissolve crude product in hot ethanol (70°C), filter, and slowly add deionized water (1:3 ratio) to induce crystallization. Yield typically ranges from 65–80% .
Advanced: How can reaction conditions be optimized to improve yield?
Methodological Answer:
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos, SPhos) for coupling reactions. For example, Pd₂(dba)₃ with BINAP in toluene increases efficiency in aryl amination steps .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions in reflux conditions .
- Temperature Control : Lower reaction temperatures (0–25°C) reduce decomposition of heat-sensitive intermediates .
Advanced: What spectroscopic methods confirm the compound’s structure?
Methodological Answer:
- NMR :
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 365.04 (C₁₆H₁₈BrNO₂⁺) confirms molecular weight .
Advanced: How to resolve contradictions in reported reaction outcomes (e.g., variable yields)?
Methodological Answer:
- Reproducibility Checks : Verify moisture-sensitive steps (e.g., Boc protection) by using anhydrous solvents and inert atmospheres (N₂/Ar) .
- Byproduct Analysis : Employ LC-MS or GC-MS to identify impurities (e.g., de-brominated byproducts) and adjust stoichiometry or reaction time .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to optimize reaction time and intermediate stability .
Advanced: How is crystallographic data analyzed using SHELX for structural validation?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (λ = 1.5418 Å, Cu-Kα) to obtain intensity data.
- Refinement in SHELXL :
- Initial model building with SHELXS .
- Full-matrix least-squares refinement, accounting for anisotropic displacement parameters and hydrogen bonding (e.g., C–H···O interactions in carbamate groups) .
- Final R1 values < 0.05 indicate high precision. Example: A study on carbamate derivatives revealed intermolecular H-bonds stabilizing crystal packing .
Advanced: What mechanistic insights exist for its reactivity in cross-coupling reactions?
Methodological Answer:
- Oxidative Addition : Bromonaphthalene undergoes Pd(0) insertion to form Pd(II) intermediates, followed by transmetallation with boronic acids in Suzuki reactions .
- Hydrogen Bonding Effects : Carbamate NH groups participate in H-bonding with solvents (e.g., DMF), stabilizing transition states and reducing activation energy .
- DFT Calculations : Theoretical studies suggest that electron-withdrawing bromine substituents increase electrophilicity at the naphthalene ring, accelerating nucleophilic attack .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
